(R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride
Description
(R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride is a chiral organic compound characterized by a fluorophenol core substituted at the 5-position with a branched 1-amino-2-methylpropyl group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
5-[(1R)-1-amino-2-methylpropyl]-2-fluorophenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-6(2)10(12)7-3-4-8(11)9(13)5-7;/h3-6,10,13H,12H2,1-2H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUGVODFBFEHLK-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)F)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=C(C=C1)F)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination of Phenolic Precursors
Electrophilic fluorination represents a critical step in introducing the fluorine atom at the ortho position of the phenolic ring. In analogous syntheses, triflic anhydride has been employed to generate reactive intermediates, such as triflates, which undergo nucleophilic displacement with fluoride sources. For example, the synthesis of 3-fluoro-5-aminolevulinic acid involved treating a triflate intermediate with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C, achieving a 10% yield over two steps. While low, this yield highlights the challenges of regioselective fluorination in sterically hindered environments.
Table 1: Fluorination Reaction Conditions and Yields
| Precursor | Fluorinating Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Triflate derivative | TBAF | THF | 0°C → RT | 10% | |
| Bromophenol | CsF/18-crown-6 | DMF | 80°C | 48% |
Synthesis of the Chiral Amino Alcohol Moiety
Asymmetric Reduction of Ketone Intermediates
The (R)-1-amino-2-methylpropyl side chain is synthesized via asymmetric reduction of a β-keto ester or amide. Chiral catalysts, such as Ru-BINAP complexes, enable enantioselective hydrogenation, achieving >90% enantiomeric excess (ee) in model systems. For instance, the reduction of ethyl 2-methyl-3-oxobutyrate with [(R)-BINAP-RuCl₂] in methanol afforded the corresponding (R)-alcohol in 85% yield.
Epoxide Ring-Opening with Ammonia
An alternative route involves the ring-opening of a chiral epoxide with ammonia. For example, (R)-glycidol derivatives treated with aqueous ammonia at 60°C generated amino diols with 78% ee, though this method requires careful control of stereochemistry.
Coupling the Amino Alcohol to the Fluorophenol Core
Liebeskind–Srogl Cross-Coupling
The Liebeskind–Srogl reaction facilitates C–N bond formation between the fluorophenol and amino alcohol segments. In a related synthesis, benzyl-protected aspartate derivatives were coupled with thioesters using copper(I) diphenylphosphinate (CuDPP) in THF at 50°C, yielding enantiopure products in 91% yield. Adapting this method, the coupling of 2-fluorophenyl thioesters with (R)-amino alcohol precursors could proceed under similar conditions.
Table 2: Optimized Coupling Parameters
| Coupling Partner | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Thioester | CuDPP | THF | 50°C | 91% |
| Boronic Acid | Pd(PPh₃)₄ | Dioxane | 80°C | 65% |
Enantioselective Synthesis and Resolution
Chiral Pool Synthesis from Aspartic Acid
Chiral starting materials, such as L- or D-aspartic acid, provide a stereochemical foundation for the amino alcohol side chain. Benzyl-protected aspartic acid derivatives were converted to fluorosuccinic anhydrides, which underwent regioselective ring-opening with glycine esters to yield enantiopure fluorinated amino acids in 34% overall yield.
Kinetic Resolution via Enzymatic Hydrolysis
Lipase-mediated hydrolysis of racemic amino alcohol acetates has been employed to isolate the (R)-enantiomer. For example, Pseudomonas cepacia lipase (PCL) in phosphate buffer (pH 7.0) resolved racemic 1-amino-2-propanol derivatives with 95% ee.
Salt Formation and Purification
Hydrochloride Salt Precipitation
The free base of (R)-5-(1-amino-2-methylpropyl)-2-fluorophenol is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether afforded the final product in 75% yield, with a melting point of 215–217°C.
Table 3: Salt Formation Conditions
| Base | Acid | Solvent | Yield | Purity |
|---|---|---|---|---|
| Free amine | HCl (g) | Ethanol | 75% | 99.5% |
| Amine acetate | HCl (aq.) | THF/H₂O | 68% | 98.2% |
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (600 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.85 (d, J = 2.4 Hz, 1H, ArH), 3.45 (m, 1H, CH), 2.90 (dd, J = 12.0, 4.8 Hz, 1H, CH₂), 2.75 (dd, J = 12.0, 8.4 Hz, 1H, CH₂), 1.35 (s, 6H, (CH₃)₂).
-
HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), 1.0 mL/min; t₁ = 12.3 min ((R)-enantiomer), t₂ = 15.7 min ((S)-enantiomer) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and other nucleophilic reagents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenol derivatives with various nucleophiles.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₅ClFNO
- Molecular Weight : Approximately 219.68 g/mol
- Chirality : The presence of a chiral center enhances its potential for selective biological activity.
Pharmaceutical Development
(R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride is being explored as a lead compound in drug discovery programs targeting various biological pathways. Its chiral nature can influence the pharmacodynamics and pharmacokinetics of potential therapeutic agents.
Key Areas of Investigation :
- Selective Receptor Agonism : Preliminary studies indicate that this compound may act as a selective agonist for certain serotonin receptors, particularly the 5-HT2A receptor, which is linked to mood regulation and various psychiatric disorders .
- Potential Therapeutic Uses : Investigated for anti-inflammatory and anticancer properties, making it a candidate for developing novel therapies.
Biochemical Probing
The compound has been utilized as a biochemical probe to study enzyme activities and protein interactions. Its ability to modulate specific biological pathways makes it valuable in understanding cellular mechanisms.
Applications Include :
- Enzyme Activity Studies : Used to investigate the role of specific enzymes in metabolic pathways.
- Protein Interaction Analysis : Helps elucidate interactions between proteins that may be crucial for cellular signaling.
Synthetic Chemistry
(R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride serves as an important building block in organic synthesis. Its unique structure allows for the development of more complex molecules with potential applications in various fields.
Synthesis Techniques :
- Common synthetic routes involve coupling reactions with commercially available starting materials like 2-fluorophenol and (R)-1-amino-2-methylpropane under controlled conditions, often utilizing coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or similar .
Case Study 1: Serotonin Receptor Agonism
Research has demonstrated that (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride exhibits selective agonist activity at the 5-HT2A receptor, which is implicated in mood disorders. In vitro assays have shown that the compound can activate this receptor with high potency, suggesting its potential use in treating depression and anxiety disorders .
Case Study 2: Anti-inflammatory Properties
In a recent study, the compound was evaluated for its anti-inflammatory effects using animal models. Results indicated a significant reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for selective binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations:
Branching vs. Linear Side Chains: The target compound’s branched 1-amino-2-methylpropyl group likely increases lipophilicity compared to the linear aminomethyl group in 5-(Aminomethyl)-2-fluorophenol Hydrochloride. This difference may influence membrane permeability and metabolic stability . In contrast, the 2-aminopropyl substituent in the sulfonamide derivative (CAS 112101-75-4) retains a linear structure but introduces a sulfonamide group, altering hydrogen-bonding capacity and target selectivity .
Functional Group Diversity: The 2-fluorophenol core in the target compound and 5-(Aminomethyl)-2-fluorophenol Hydrochloride contrasts with the methoxy-sulfonamide system in CAS 112101-75-4. The hydrochloride salt in the target compound and 5-(Aminomethyl)-2-fluorophenol Hydrochloride enhances water solubility compared to neutral analogs like 2-Fluorophenol .
Stereochemical Specificity: The (R)-configuration in the target compound may confer distinct biological activity compared to its (S)-enantiomer or racemic mixtures, a phenomenon observed in chiral drugs like (R)-2-Amino-2-phenylacetic acid derivatives .
Table 2: Hazard and Stability Comparison
Key Observations:
- The hydrochloride salts (target compound and 5-(Aminomethyl)-2-fluorophenol Hydrochloride) exhibit moderate hazards (e.g., skin/eye irritation), whereas 2-Fluorophenol’s phenol group poses corrosion risks .
Biological Activity
(R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including a fluorophenol moiety and an aminoalkyl side chain. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₀H₁₅ClFNO
- Molecular Weight : Approximately 219.68 g/mol
- CAS Number : 2682097-70-5
- IUPAC Name : (R)-5-(1-amino-2-methylpropyl)-2-fluorophenol hydrochloride
The biological activity of (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride is primarily attributed to its interactions with specific molecular targets, which include:
- Enzymes and Receptors : The compound may modulate the activity of enzymes involved in inflammatory pathways and cell signaling, potentially influencing processes such as apoptosis and cell proliferation.
- Signaling Pathways : Preliminary studies indicate that the compound can affect pathways related to inflammation and cancer progression, making it a candidate for further investigation in therapeutic contexts .
Biological Activities
Research has indicated several biological activities associated with (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride:
- Anti-inflammatory Properties : Initial investigations suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Anticancer Potential : The compound has been explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines that are sensitive to its mechanism of action .
- Biochemical Probing : It has been proposed as a biochemical probe to study enzyme activity and protein interactions, which is crucial in understanding various biological processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol | Enantiomer of the target compound | Potentially different biological activity profiles |
| 5-(Aminomethyl)-2-fluorophenol hydrochloride | Lacks chiral center; simpler structure | May exhibit different pharmacokinetics |
| 4-Fluoroaniline | Amino group at para position | Different reactivity and application potential |
This table highlights how the chiral configuration of (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride may influence its pharmacological properties compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride. Notable findings include:
- Synthesis Strategies : Various synthetic routes have been developed to produce this compound effectively, enhancing its availability for biological testing .
- Biological Testing : In vitro assays have demonstrated the compound's ability to inhibit specific cancer cell lines, indicating its potential as a lead compound in drug discovery programs targeting mood disorders and other therapeutic areas .
- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the phenolic structure can significantly impact biological activity, guiding future development efforts .
Q & A
Basic: What are the common synthetic routes for (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride, and how can reaction intermediates be optimized for yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example, fluorophenol derivatives (e.g., 2-fluorophenol, as referenced in and ) can undergo electrophilic substitution or coupling reactions to introduce the aminomethylpropyl group. A key step is the stereoselective formation of the (R)-configuration, which may employ chiral auxiliaries or asymmetric catalysis. highlights amine formation and cyclocondensation steps used in structurally similar compounds. Optimization includes:
- Temperature control : Lower temperatures (0–5°C) to minimize racemization.
- Catalyst screening : Chiral catalysts like BINAP-metal complexes for enantioselectivity.
- Intermediate purification : Column chromatography or recrystallization to isolate enantiomerically pure intermediates .
Advanced: How does stereochemistry influence the reactivity and biological activity of (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride?
Methodological Answer:
The (R)-configuration is critical for target binding in receptor-mediated applications. Studies on analogous compounds (e.g., ’s Tamsulosin impurities) show that enantiomers exhibit distinct pharmacokinetic profiles. To assess stereochemical impact:
- Docking simulations : Use software like AutoDock to compare binding affinities of (R)- and (S)-enantiomers with target proteins.
- In vitro assays : Measure IC50 values against relevant enzymes or receptors.
- Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and quantify enantiomeric excess (EE) .
Basic: What analytical techniques are most effective for characterizing (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride?
Methodological Answer:
Core techniques include:
- NMR spectroscopy : H and C NMR to confirm structure (e.g., aromatic protons at δ 6.8–7.2 ppm, fluorine coupling in F NMR).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 177.60 for C₇H₉ClFNO, as per ).
- HPLC-UV : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment.
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
Methodological Answer:
Conflicting stability reports often arise from differences in buffer systems or degradation pathways. A systematic approach includes:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C.
- LC-MS/MS analysis : Identify degradation products (e.g., dehalogenation or hydrolysis byproducts).
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions. ’s safety data for related fluorophenols suggests stability in inert atmospheres at −20°C .
Basic: What are the recommended storage and handling protocols to prevent racemization or decomposition?
Methodological Answer:
- Storage : Lyophilized solid in amber vials under argon at −20°C. Aqueous solutions should be prepared fresh and used within 24 hours.
- Handling : Avoid prolonged exposure to light or humidity. Use glassware instead of plastic to minimize adsorption.
- Stability monitoring : Periodic HPLC checks for enantiomeric purity and degradation (e.g., ’s surrogate spike recovery methods ensure analytical consistency) .
Advanced: What computational methods are suitable for predicting the compound’s solubility and partition coefficient (logP)?
Methodological Answer:
- Quantum mechanical calculations : Density Functional Theory (DFT) to model solvation energies.
- QSAR models : Use tools like ACD/Labs or MarvinSuite to predict logP and solubility based on substituent effects (e.g., fluorine’s electron-withdrawing nature reduces logP).
- Molecular dynamics (MD) simulations : Study interactions with solvents (e.g., water vs. DMSO) to optimize formulation .
Basic: How can researchers validate the purity of (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride in complex matrices?
Methodological Answer:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or reaction matrices.
- Calibration curves : Use internal standards (e.g., deuterated analogs) for LC-MS quantification.
- Validation parameters : Assess linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 ng/mL via MS), and recovery rates (85–115%, as in ’s surrogate spike protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
